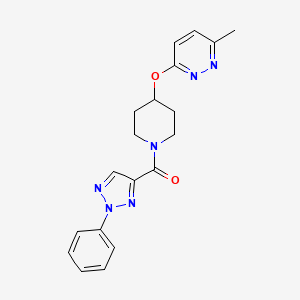

![molecular formula C10H9FN2OS B2943530 N-(4-fluorobenzo[d]thiazol-2-yl)propionamide CAS No. 907974-12-3](/img/structure/B2943530.png)

N-(4-fluorobenzo[d]thiazol-2-yl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-fluorobenzo[d]thiazol-2-yl)propionamide” is a chemical compound that has potential applications in the field of science and industry. It is a derivative of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and anti-pyretic activities .

Synthesis Analysis

The synthesis of “N-(4-fluorobenzo[d]thiazol-2-yl)propionamide” involves a reaction between benzo[d]thiazol-2-amine and flurbiprofen . In a similar synthesis process, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “N-(4-fluorobenzo[d]thiazol-2-yl)propionamide” was analyzed based on IR, 1H, 13C, UV, and mass spectral data . Chemical shifts are given in relative ppm and were referenced to tetramethylsilane (TMS) as an internal standard .Applications De Recherche Scientifique

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis. Recent synthetic developments have led to benzothiazole-based compounds with better inhibition potency compared to standard reference drugs .

Green Chemistry Synthesis

The synthesis of benzothiazole compounds is of great interest due to their significant biological activities. Advances in green chemistry approaches have enabled the synthesis of these compounds through more environmentally friendly methods, such as condensation reactions using less hazardous reagents .

Anti-Cancer Properties

Benzothiazoles are known for their anti-cancer properties. They can act as enzyme inhibitors, potentially leading to the development of new therapeutic agents for cancer treatment. The specific compound N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide may be involved in the synthesis of such inhibitors .

Neuroprotective Effects

Research has indicated that benzothiazole derivatives may exhibit neuroprotective effects. This makes them candidates for the treatment of neurodegenerative diseases, such as Parkinson’s disease, by protecting neuronal cells from damage .

Anti-Inflammatory and Analgesic Effects

Benzothiazole derivatives have been explored for their anti-inflammatory and analgesic effects. They may work by modulating inflammatory pathways, offering potential for the development of new pain relief medications .

Antimicrobial and Antiviral Activity

These compounds have also been investigated for their antimicrobial and antiviral activities. They could serve as the basis for new drugs to combat bacterial and viral infections, including those resistant to current treatments .

Mécanisme D'action

Mode of Action

Benzothiazole derivatives have been reported to exhibit various biological activities, including antimicrobial and antinociceptive effects . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The downstream effects of these pathways are yet to be fully understood.

Result of Action

Some benzothiazole derivatives have shown promising results in the treatment of various conditions, such as alzheimer’s disease .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide . These factors can include temperature, pH, and the presence of other substances, among others.

Propriétés

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2OS/c1-2-8(14)12-10-13-9-6(11)4-3-5-7(9)15-10/h3-5H,2H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRADOMRJLCTQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(C=CC=C2S1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

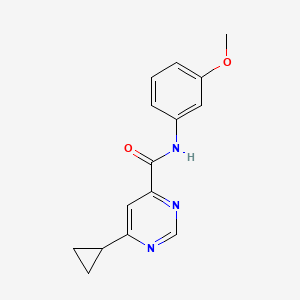

![2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2943447.png)

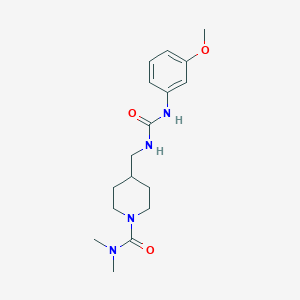

![N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2943449.png)

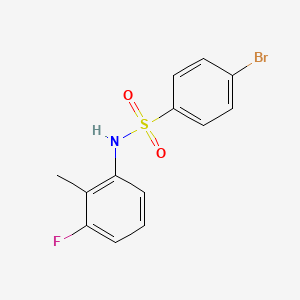

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2943450.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2943452.png)

![Methyl 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2943456.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2943457.png)

![4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2943459.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate](/img/structure/B2943467.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2943469.png)